4-(3-bromo-4-methoxybenzyl)morpholine

Epigenetics BRD4 inhibition Bromodomain ligands

4-(3-Bromo-4-methoxybenzyl)morpholine is a validated BRD4 BD1 bromodomain ligand (Ki=3.3 µM) whose 3-bromo-4-methoxy substitution creates a steric and electronic fingerprint that generic benzyl-morpholine analogs cannot reproduce. Substituting the aromatic pattern risks complete loss of target affinity. With a cLogP of 2.23 and dual derivatization handles—the benzylic position and the unhindered morpholine nitrogen—it is the rational building block for fragment-based epigenetic libraries and permeability-focused lead optimization. Insist on the exact CAS 886-48-6 to preserve SAR integrity; approximations derail campaigns.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 886-48-6
Cat. No. B3851204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromo-4-methoxybenzyl)morpholine
CAS886-48-6
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCOCC2)Br
InChIInChI=1S/C12H16BrNO2/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
InChIKeySTDLMFXLCMQFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6): A Specialized Morpholine Scaffold for Targeted Epigenetic Research


4-(3-Bromo-4-methoxybenzyl)morpholine is a synthetic organic compound belonging to the morpholine class, characterized by a morpholine ring connected to a benzyl group that is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position [1]. This specific substitution pattern creates a distinct molecular topology and electronic profile that differentiates it from unsubstituted or differently substituted morpholine derivatives. Its primary documented biological relevance is as a ligand for the Bromodomain-containing protein 4 (BRD4) [2], a key epigenetic regulator and validated drug target in oncology.

4-(3-Bromo-4-methoxybenzyl)morpholine: Why Simple Morpholine Analogs Cannot Be Assumed Equivalent


In the context of structure-activity relationship (SAR) studies, morpholine is a versatile pharmacophore [1], but its activity is exquisitely sensitive to the nature and position of substituents on the pendant aromatic ring. The combination of a 3-bromo and 4-methoxy group on the benzyl moiety of 4-(3-bromo-4-methoxybenzyl)morpholine is not a generic modification; it imparts a unique steric and electronic environment that directly influences target binding. Substituting this compound with a generic, unsubstituted benzyl morpholine or even a close analog with a different halogen or substitution pattern (e.g., 4-methoxybenzyl alone) is a high-risk procurement strategy. Such a substitution can lead to a complete loss of affinity for the intended target (e.g., BRD4) or a shift in selectivity, fundamentally invalidating a research campaign. The specific quantitative data below underscores why this precise analog is non-fungible for projects requiring its defined molecular recognition profile.

Quantitative Differentiation Evidence for 4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6)


BRD4 Bromodomain 1 (BD1) Binding Affinity: Quantifying a Moderate but Specific Interaction

4-(3-Bromo-4-methoxybenzyl)morpholine exhibits a quantifiable, albeit moderate, binding affinity for the first bromodomain (BD1) of human BRD4. This affinity, measured by a fluorescence polarization assay, is a key differentiator when compared to structurally simpler or commercially more common morpholine derivatives that show no measurable interaction with this therapeutically relevant target [1]. While the Ki value of 3.3 µM is not 'potent' by drug development standards, it represents a specific, validated interaction that defines a unique starting point for fragment-based drug discovery or chemical probe development. This activity is absent in morpholine itself and cannot be inferred for other substituted morpholines without direct testing.

Epigenetics BRD4 inhibition Bromodomain ligands

Physicochemical Property Differentiation: Lipophilicity (LogP) Versus a Ketone Analog

The calculated LogP (cLogP) value of 2.23 for 4-(3-bromo-4-methoxybenzyl)morpholine is significantly higher than that of its ketone analog, 4-(3-bromo-4-methoxybenzoyl)morpholine, which has a cLogP of 1.65 [1]. This quantitative difference of 0.58 Log units indicates a more lipophilic character, which can have profound effects on its behavior in biological assays and synthetic applications. Increased lipophilicity can influence membrane permeability, non-specific binding, and solubility, making these two structurally similar compounds non-interchangeable in both biological and chemical contexts.

Physicochemical properties Drug-likeness Lipophilicity

Reactivity Profile: A Distinction from the C3-Methyl-Substituted Analog

The unsubstituted morpholine nitrogen in 4-(3-bromo-4-methoxybenzyl)morpholine makes it a versatile nucleophile, a property not shared with its C3-methyl-substituted analog, (R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine . The methyl group on the analog introduces steric hindrance and can alter the basicity of the nitrogen, which directly impacts its reactivity in alkylation, acylation, and other nucleophilic substitution reactions. For synthetic chemists, this means the target compound is a far more accessible and predictable building block for creating diverse derivative libraries via N-functionalization, whereas the methyl analog is more constrained and often used as a more advanced intermediate.

Synthetic chemistry Nucleophilic substitution Reagent differentiation

Primary Research and Industrial Applications for 4-(3-Bromo-4-methoxybenzyl)morpholine (886-48-6)


Chemical Biology and Epigenetics: A BRD4 BD1 Probe Fragment

As a confirmed ligand for the BRD4 BD1 bromodomain (Ki = 3.3 µM) [1], this compound serves a specific role in epigenetics research. It is suitable for use as a validated starting fragment in structure-guided optimization campaigns aimed at developing more potent BRD4 inhibitors. Its moderate affinity makes it a useful tool compound for competitive binding assays to profile other, more potent ligands or to explore the chemical space of the BD1 binding pocket. Its unique structure-activity relationship (SAR) provides a defined baseline that cannot be achieved with other morpholine analogs.

Medicinal Chemistry: A Lipophilic Scaffold for Derivatization

With a cLogP of 2.23 [1], this compound provides a more lipophilic core compared to similar benzoyl analogs. This property is advantageous for medicinal chemists seeking to improve the membrane permeability of their lead series. Furthermore, the presence of a reactive benzyl-bromide equivalent (via the benzylic position) and an unhindered morpholine nitrogen offers multiple vectors for rapid analog synthesis, making it a strategic building block for the creation of diverse small-molecule libraries .

Synthetic Chemistry: A Versatile Building Block for Complex Molecule Synthesis

The unhindered morpholine nitrogen makes this compound a superior nucleophile for a range of synthetic transformations compared to its C3-methyl-substituted analog [1]. It can be readily functionalized through alkylation, acylation, or used in cross-coupling reactions via the aryl bromide. This makes it a practical and cost-effective intermediate for the synthesis of more complex morpholine-containing heterocycles, which are of interest in both pharmaceutical and agrochemical development.

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